molecular formula C16H34N2O B4909352 2-methyl-6-[(1-propylpiperidin-4-yl)amino]heptan-2-ol

2-methyl-6-[(1-propylpiperidin-4-yl)amino]heptan-2-ol

Cat. No.: B4909352
M. Wt: 270.45 g/mol
InChI Key: BECLWCGMUKTBLF-UHFFFAOYSA-N
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Description

2-methyl-6-[(1-propylpiperidin-4-yl)amino]heptan-2-ol is an organic compound with a complex structure that includes a piperidine ring and a heptanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-[(1-propylpiperidin-4-yl)amino]heptan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a piperidine derivative with a suitable alkyl halide, followed by reduction and functional group transformations to introduce the heptanol moiety. The reaction conditions often require the use of strong bases, reducing agents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-[(1-propylpiperidin-4-yl)amino]heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-methyl-6-[(1-propylpiperidin-4-yl)amino]heptan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme interactions and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-methyl-6-[(1-propylpiperidin-4-yl)amino]heptan-2-ol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring and heptanol moiety play crucial roles in binding to these targets, influencing biological pathways and eliciting desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-(piperidin-4-yl)propan-2-ol
  • 2-methoxy-6-{[(1-propylpiperidin-4-yl)amino]methyl}phenol

Uniqueness

2-methyl-6-[(1-propylpiperidin-4-yl)amino]heptan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a heptanol backbone allows for versatile applications and interactions with various molecular targets, setting it apart from similar compounds.

Properties

IUPAC Name

2-methyl-6-[(1-propylpiperidin-4-yl)amino]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2O/c1-5-11-18-12-8-15(9-13-18)17-14(2)7-6-10-16(3,4)19/h14-15,17,19H,5-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECLWCGMUKTBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(C)CCCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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